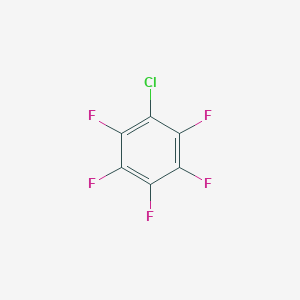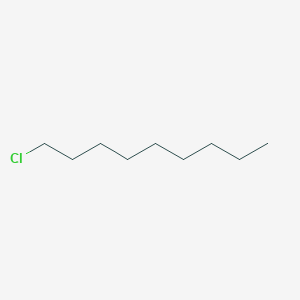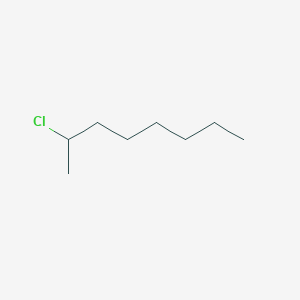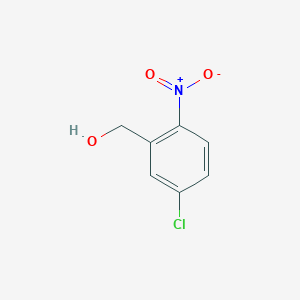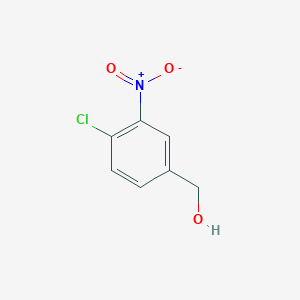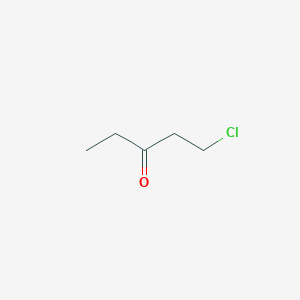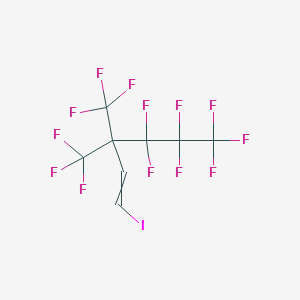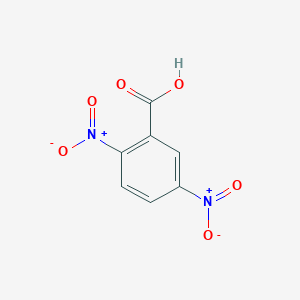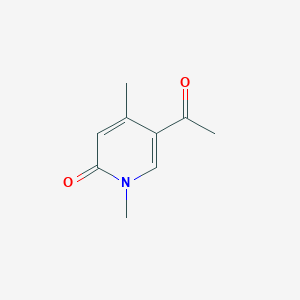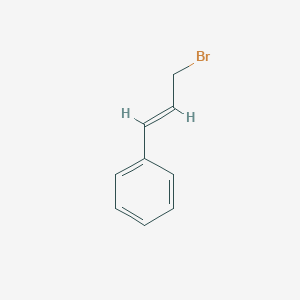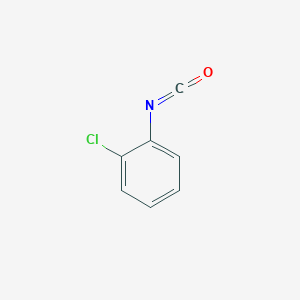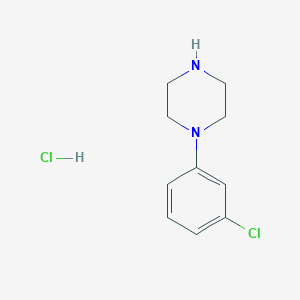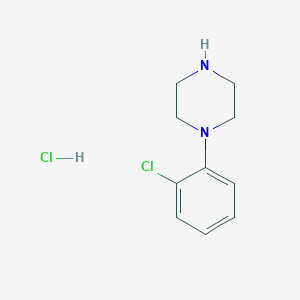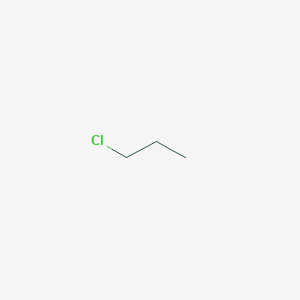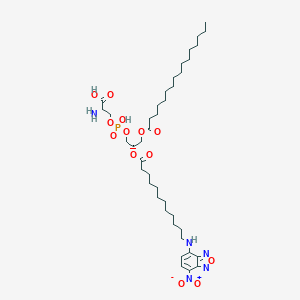
1-Palmitoyl-2-(N-(12-((7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino)dodecanoyl))phosphatidylserine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Palmitoyl-2-(N-(12-((7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino)dodecanoyl))phosphatidylserine, also known as NBD-PS, is a fluorescent phospholipid that has been widely used in scientific research for its unique properties. This phospholipid is a derivative of phosphatidylserine, a membrane phospholipid that is commonly found in eukaryotic cells. NBD-PS has a nitrobenzoxadiazole (NBD) fluorescent tag attached to its acyl chain, which allows for easy detection and visualization of the phospholipid in cells and tissues.
作用机制
The mechanism of action of 1-Palmitoyl-2-(N-(12-((7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino)dodecanoyl))phosphatidylserine is based on the fluorescent properties of the NBD tag. When excited with light of a specific wavelength, the NBD tag emits fluorescence, which can be detected using fluorescence microscopy. The intensity of the fluorescence is proportional to the amount of 1-Palmitoyl-2-(N-(12-((7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino)dodecanoyl))phosphatidylserine present in the sample, which allows for quantification of the phospholipid.
生化和生理效应
1-Palmitoyl-2-(N-(12-((7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino)dodecanoyl))phosphatidylserine has no known biochemical or physiological effects on cells or tissues. The fluorescent tag on 1-Palmitoyl-2-(N-(12-((7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino)dodecanoyl))phosphatidylserine does not interfere with the normal function of the phospholipid in the cell membrane.
实验室实验的优点和局限性
One of the main advantages of using 1-Palmitoyl-2-(N-(12-((7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino)dodecanoyl))phosphatidylserine in lab experiments is its ability to label and visualize phospholipids in live cells. This allows for the study of membrane dynamics and lipid trafficking in real-time. 1-Palmitoyl-2-(N-(12-((7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino)dodecanoyl))phosphatidylserine is also relatively easy to synthesize and purify, which makes it readily available for use in research.
One limitation of 1-Palmitoyl-2-(N-(12-((7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino)dodecanoyl))phosphatidylserine is its sensitivity to environmental factors such as pH and temperature. Changes in these factors can affect the fluorescence properties of the NBD tag, which can lead to inaccurate results. Another limitation is the potential for photobleaching, which can reduce the fluorescence intensity of the NBD tag over time.
未来方向
There are several future directions for research involving 1-Palmitoyl-2-(N-(12-((7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino)dodecanoyl))phosphatidylserine. One area of interest is the study of lipid trafficking in disease states such as cancer and neurodegenerative disorders. 1-Palmitoyl-2-(N-(12-((7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino)dodecanoyl))phosphatidylserine can be used to track the movement of lipids in diseased cells, which can provide insights into the underlying mechanisms of these diseases.
Another area of research is the development of new fluorescent probes based on 1-Palmitoyl-2-(N-(12-((7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino)dodecanoyl))phosphatidylserine. These probes can be tailored to specific lipids or cellular processes, which can expand the range of applications for fluorescent microscopy.
Conclusion
In conclusion, 1-Palmitoyl-2-(N-(12-((7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino)dodecanoyl))phosphatidylserine is a fluorescent phospholipid that has been widely used in scientific research for its unique properties. Its ability to label and visualize phospholipids in live cells has made it a valuable tool for the study of membrane dynamics and lipid trafficking. Despite its limitations, 1-Palmitoyl-2-(N-(12-((7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino)dodecanoyl))phosphatidylserine has the potential to contribute to the understanding of various cellular processes and disease states.
合成方法
1-Palmitoyl-2-(N-(12-((7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino)dodecanoyl))phosphatidylserine can be synthesized through a series of chemical reactions starting from commercially available materials. The synthesis involves the coupling of NBD-dodecanoic acid with palmitoyl-CoA to form NBD-palmitoyl-dodecanoyl-CoA, which is then used to acylate phosphatidylserine. The final product is purified using chromatography techniques and characterized using spectroscopic methods.
科学研究应用
1-Palmitoyl-2-(N-(12-((7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino)dodecanoyl))phosphatidylserine has been used extensively in scientific research as a fluorescent probe to study various cellular processes. One of the main applications of 1-Palmitoyl-2-(N-(12-((7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino)dodecanoyl))phosphatidylserine is in the study of membrane dynamics and lipid trafficking. The fluorescent tag on 1-Palmitoyl-2-(N-(12-((7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino)dodecanoyl))phosphatidylserine allows for easy visualization of the phospholipid in live cells, which can be used to track the movement and distribution of lipids within the cell membrane.
属性
CAS 编号 |
138898-75-6 |
|---|---|
产品名称 |
1-Palmitoyl-2-(N-(12-((7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino)dodecanoyl))phosphatidylserine |
分子式 |
C40H68N5O13P |
分子量 |
858 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-[[(2S)-3-hexadecanoyloxy-2-[12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanoyloxy]propoxy]-hydroxyphosphoryl]oxypropanoic acid |
InChI |
InChI=1S/C40H68N5O13P/c1-2-3-4-5-6-7-8-9-10-12-15-18-21-24-36(46)54-29-32(30-55-59(52,53)56-31-33(41)40(48)49)57-37(47)25-22-19-16-13-11-14-17-20-23-28-42-34-26-27-35(45(50)51)39-38(34)43-58-44-39/h26-27,32-33,42H,2-25,28-31,41H2,1H3,(H,48,49)(H,52,53)/t32-,33-/m0/s1 |
InChI 键 |
RJXPDLXIFQXFME-LQJZCPKCSA-N |
手性 SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)(O)OC[C@@H](C(=O)O)N)OC(=O)CCCCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-] |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-] |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-] |
其他 CAS 编号 |
138898-75-6 |
同义词 |
(1-palmitoyl-2-NBD-aminododecanoyl)phosphatidylserine (palmitoyl-C12-NBD)-PS 1-palmitoyl-2-(N-(12-((7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino)dodecanoyl))phosphatidylserine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



